
TY-52156
Vue d'ensemble
Description
TY 52156: est un antagoniste puissant et sélectif du récepteur 3 du sphingosine-1-phosphate (S1P3). Il est connu pour sa capacité à inhiber la réponse calcique stimulée par le sphingosine-1-phosphate dans les cellules humaines exprimant le récepteur 3 du sphingosine-1-phosphate . Le composé a une formule moléculaire de C₁₈H₁₉Cl₂N₃O et un poids moléculaire de 364,27 g/mol .
Applications De Recherche Scientifique
Inflammatory Diseases
Research indicates that TY-52156 can attenuate inflammation-related responses:
- Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .
- Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .
Cancer Research
The compound has also been investigated for its antitumor effects:
- Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.
Case Studies
Analyse Biochimique
Biochemical Properties
TY-52156 acts as a selective and competitive antagonist of the S1P3 receptor with a Ki value of 110 nM . It inhibits the S1P-induced expansion of various cancer cells, including A549, LNCaP, U251MG, and OVCAR-5 . This compound displays about 30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors and does not affect 24 different G-protein coupled receptors . It blocks S1P-induced expression of Hes1 and reduces the ALDH-positive cell population . Additionally, this compound inhibits the tumorigenicity of SphK1-overexpressing ALDH-positive cells following chronic administration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively attenuates LPS-induced inflammation by suppressing the expression of proinflammatory cytokines and restores the endothelial barrier by repairing adherens junctions and reducing vascular leakage . In cancer cells, this compound inhibits the expansion of cancer stem cells and reduces the tumorigenicity of SphK1-overexpressing cells . It also enhances the efficacy of CAR-T cell therapy by inhibiting T-cell exhaustion and regulating the recruitment of proinflammatory macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to the S1P3 receptor and inhibiting its activity . This inhibition leads to a reduction in S1P-induced calcium release and Rho activation in vascular smooth muscle cells . This compound also blocks the S1P-induced phosphorylation of p44/p42 MAPK, which is involved in cell signaling pathways . Additionally, it suppresses the expression of Hes1, a transcription factor involved in the regulation of stem cell properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound has been shown to inhibit the tumorigenicity of SphK1-overexpressing ALDH-positive cells over a period of 6 weeks . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male SD rats, oral administration of this compound at doses of 10 mg/kg and 30 mg/kg inhibited S1P3 receptor-induced bradycardia . In murine models of breast cancer and colon cancer, this compound enhanced the efficacy of CAR-T cell therapy and improved antitumor efficacy . The toxic or adverse effects of this compound at high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in metabolic pathways related to the S1P3 receptor. It inhibits the S1P-induced expansion of cancer cells and reduces the expression of proinflammatory cytokines . The specific enzymes or cofactors that interact with this compound in these pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels have been demonstrated in various studies .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the S1P3 receptor . It is a cell-permeable compound that can effectively inhibit S1P3 receptor activity in various cell types . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its localization and accumulation within cells have been demonstrated in various studies .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the S1P3 receptor . It inhibits S1P-induced calcium release and Rho activation in vascular smooth muscle cells, indicating its localization in the cytoplasm and cell membrane . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du TY 52156 implique la réaction de la 1-(4-chlorophénylamino)-1-(4-chlorophénylhydrazono)-3,3-diméthyl-2-butanone avec des réactifs appropriés dans des conditions contrôlées . La voie de synthèse détaillée et les conditions de réaction spécifiques sont propriétaires et ne sont généralement pas divulguées dans la littérature publique.
Méthodes de production industrielle: : La production industrielle du TY 52156 suit les protocoles standard pour la synthèse des dérivés d'hydrazonamide. Le processus implique des réactions chimiques à grande échelle sous un contrôle qualité strict pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions: : Le TY 52156 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que la partie hydrazonamide . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courantes
Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles.
Réactions d'oxydation: Les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de réduction: Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits: : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du TY 52156 .
Applications de la recherche scientifique
Le TY 52156 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .
Chimie
- Utilisé comme composé outil pour étudier les voies de signalisation du récepteur 3 du sphingosine-1-phosphate.
- Aide à comprendre le rôle du sphingosine-1-phosphate dans divers processus biochimiques.
Biologie
- Investigue les effets de l'antagonisme du récepteur 3 du sphingosine-1-phosphate sur les fonctions cellulaires.
- Étudie le rôle du sphingosine-1-phosphate dans la prolifération, la migration et l'apoptose cellulaires.
Médecine
- Explore les applications thérapeutiques potentielles dans les maladies où la signalisation du sphingosine-1-phosphate est impliquée, telles que le cancer, les maladies cardiovasculaires et les états inflammatoires .
Industrie
- Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du sphingosine-1-phosphate.
- Appliqué dans la production de produits chimiques et de réactifs de recherche.
Mécanisme d'action
Le TY 52156 exerce ses effets en se liant sélectivement au récepteur 3 du sphingosine-1-phosphate et en l'antagonisant . Cette inhibition empêche le récepteur de médiatiser la réponse calcique stimulée par le sphingosine-1-phosphate, modulant ainsi diverses voies de signalisation en aval. Les cibles moléculaires comprennent le récepteur 3 du sphingosine-1-phosphate, et les voies impliquées sont liées à la signalisation calcique et aux réponses cellulaires au sphingosine-1-phosphate .
Mécanisme D'action
TY 52156 exerts its effects by selectively binding to and antagonizing the sphingosine 1-phosphate receptor 3 . This inhibition prevents the receptor from mediating the sphingosine 1-phosphate-stimulated calcium response, thereby modulating various downstream signaling pathways. The molecular targets include the sphingosine 1-phosphate receptor 3, and the pathways involved are related to calcium signaling and cellular responses to sphingosine 1-phosphate .
Comparaison Avec Des Composés Similaires
Composés similaires
FTY720: Un autre modulateur du récepteur du sphingosine-1-phosphate, mais il agit comme un agoniste plutôt que comme un antagoniste.
CYM50358: Un antagoniste sélectif du récepteur 4 du sphingosine-1-phosphate.
N,N-Diméthylsphingosine: Un inhibiteur de la sphingosine kinase, affectant indirectement les niveaux de sphingosine-1-phosphate.
Unicité: : Le TY 52156 est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur 3 du sphingosine-1-phosphate. Il présente une activité minimale sur les autres récepteurs du sphingosine-1-phosphate, ce qui en fait un outil précieux pour étudier le rôle spécifique du récepteur 3 du sphingosine-1-phosphate dans divers processus biologiques .
Activité Biologique
TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.
Overview of this compound
- Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide
- CAS Number : 934369-14-9
- Purity : ≥98%
- Ki Value : 110 nM (indicates binding affinity to S1P3) .
This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:
- Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .
- Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .
1. Cardiovascular Implications
This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .
2. Cancer Research
The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .
3. Endothelial Barrier Function
Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .
Case Studies and Research Findings
Propriétés
IUPAC Name |
N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONRRGIRSGNWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132813 | |
Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934369-14-9 | |
Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.